(4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone
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Overview
Description
(4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving an aldehyde, a secondary amine, and a ketone.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions.
Attachment of the Phenylmethanone Group: The phenylmethanone group can be attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Similar structure but lacks the methyl and phenylmethanone groups.
3-Methyl-4-phenylpiperidine: Similar structure but lacks the hydroxy and phenylmethanone groups.
4-Phenylpiperidine: Basic piperidine structure with a phenyl group.
Uniqueness
(4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone is unique due to the presence of both hydroxy and methyl groups on the piperidine ring, as well as the phenylmethanone group. These functional groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-14-20(18(21)16-8-4-2-5-9-16)13-12-19(15,22)17-10-6-3-7-11-17/h2-11,15,22H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXRFKPKYFRMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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